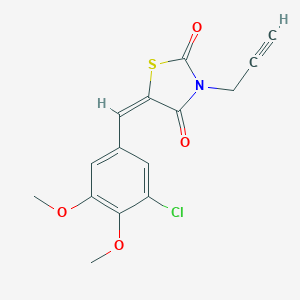![molecular formula C28H33N3O4S B423850 N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B423850.png)
N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethylphenyl group, a methoxyphenyl group, a piperazinyl group, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethylphenylamine with 4-methoxyphenylglyoxal in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with piperazine and 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylideneamino]oxamide: This compound shares structural similarities but differs in its functional groups and overall reactivity.
4-Ethyl-4’-methoxybenzophenone: Another similar compound with a different core structure and applications.
Uniqueness
N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H33N3O4S |
|---|---|
Molecular Weight |
507.6g/mol |
IUPAC Name |
N-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H33N3O4S/c1-4-23-7-5-6-8-27(23)31(36(33,34)26-15-9-22(2)10-16-26)21-28(32)30-19-17-29(18-20-30)24-11-13-25(35-3)14-12-24/h5-16H,4,17-21H2,1-3H3 |
InChI Key |
NDBOBYLLXYLPHJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-{3-nitrobenzyl}-1,3-thiazolidine-2,4-dione](/img/structure/B423767.png)
![4-tert-butyl-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}benzamide](/img/structure/B423770.png)
![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-3-(4-methoxybenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423771.png)
![4-{[(2Z,5Z)-5-(3-fluorobenzylidene)-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B423772.png)
![2-[(2-bromo-6-ethoxy-4-{(Z)-[(2E)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B423776.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423778.png)

![Ethyl (2,6-dibromo-4-{[2,4-dioxo-3-(2-propynyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B423782.png)
![ethyl [(5E)-5-{3-iodo-5-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B423783.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(4-methoxybenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423784.png)
![9-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-10-propyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423785.png)
![methyl 3-methyl-4-{5-[(E)-(1-methyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B423786.png)
![9-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3,3,6,6-tetramethyl-10-propyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423789.png)
![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,3,6,6-tetramethyl-10-propyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423790.png)
